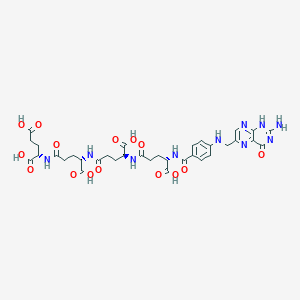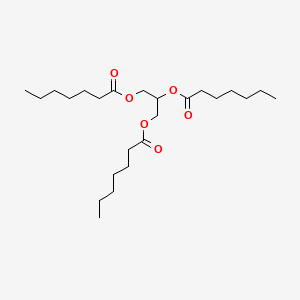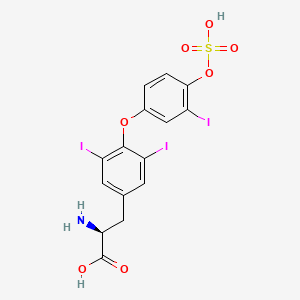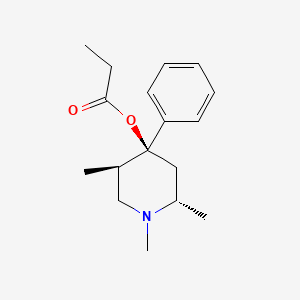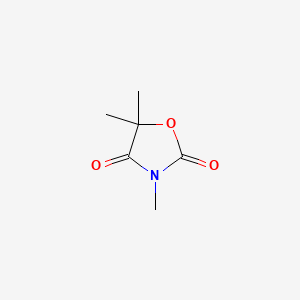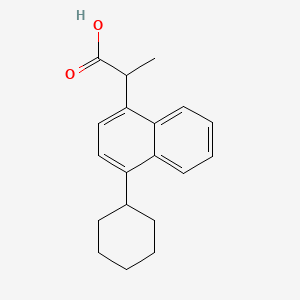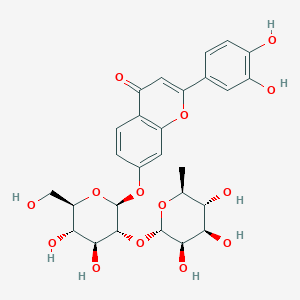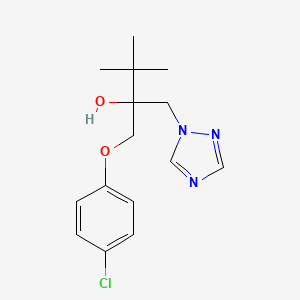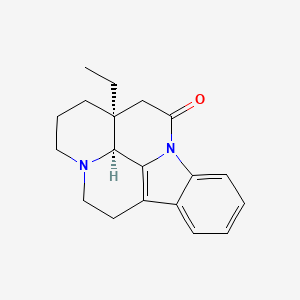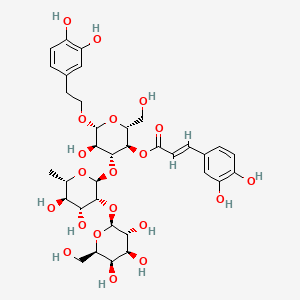
透波苷
描述
Teupolioside is a phenylpropanoid glycoside . It is a natural product found in Lamium purpureum, Lamium album, and Teucrium polium . It has been used in the management of lower urinary tract symptoms (LUTS) in patients with benign prostatic hypertrophy .
Synthesis Analysis
Teupolioside is found in a nutrient fixed combination named Xipag® which contains Pollen Extract plus Teupolioside . Teupol 25P® (60 mg) contains 15 mg of phenylpropanoid teupolioside and guarantees a titration of at least 25% teupolioside .Molecular Structure Analysis
The molecular formula of Teupolioside is C35H46O20 . Its molecular weight is 786.7 g/mol .Chemical Reactions Analysis
Teupolioside, through its metabolite phenylpropanoid teupolioside, reduces the prostate production of dihydrotestosterone from testosterone .Physical And Chemical Properties Analysis
Teupolioside is a compound with a molecular weight of 786.7 g/mol . It is a phenylpropanoid glycoside .科学研究应用
Pharmaceutical Industry
Teupolioside is a biologically active glycoside found in Ajuga reptans . The tetraploid lines of Ajuga plants displayed variability in, and increased levels of, trans-teupolioside . These findings indicated that Ajuga tetraploids could be used in breeding programs to enhance the yield of substances with potential medicinal and industrial applications .
Anti-inflammatory Properties
Teupolioside has been found to exert beneficial effects on a rodent model of colitis . The compound was biotechnologically produced by the IRBN22 Ajuga reptans cell line . This suggests that Teupolioside could be used in the development of treatments for inflammatory conditions .
Antioxidant Properties
Teupolioside has been studied for its antioxidant properties . Antioxidants are crucial for maintaining health as they protect the body’s cells from damage caused by free radicals .
Joint Support
Research has suggested that Teupolioside may support joint health . This could be particularly beneficial for individuals suffering from joint-related conditions such as arthritis .
Prostate and Urinary Tract Health
Teupolioside has been studied for its potential benefits on the well-being of the prostate and urinary tract . This suggests that it could be used in the development of treatments for related conditions .
Gastrointestinal Health
Teupolioside has been found to support the well-being of the gastrointestinal tract . This could be particularly beneficial for individuals suffering from gastrointestinal conditions .
Cosmetics Industry
The potential of artificial polyploidization in plants like Ajuga reptans, which contain Teupolioside, to improve the constituents that make medicinal plants attractive to the cosmetics industry has been studied .
Food Production Industry
Artificial polyploidization in plants like Ajuga reptans, which contain Teupolioside, has the potential to improve the constituents that make medicinal plants attractive to the food production industry .
作用机制
Target of Action
Teupolioside, also known as Lamiuside A, primarily targets the enzyme 5α-reductase . This enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen. By acting on this enzyme, Teupolioside can influence androgen activity, which is particularly relevant in conditions like polycystic ovary syndrome (PCOS), juvenile acne, and androgenetic alopecia .
Mode of Action
Teupolioside interacts with its target, the enzyme 5α-reductase, by suppressing the activity of DHT testosterone . This suppression results in a decrease in androgen activity, which can be beneficial in conditions characterized by hyperandrogenism .
Biochemical Pathways
The primary biochemical pathway affected by Teupolioside is the conversion of testosterone to DHT by the enzyme 5α-reductase . By suppressing this conversion, Teupolioside can reduce the levels of DHT, thereby decreasing androgen activity . This can have downstream effects on various physiological processes, including hair growth and sebum production, which are often affected in conditions like acne and alopecia .
Pharmacokinetics
It is known that teupolioside is a biotechnologically active compound obtained from immortalized cell cultures of ajuga reptans . More research is needed to fully understand the pharmacokinetics of Teupolioside.
Result of Action
The primary result of Teupolioside’s action is the reduction of androgen activity. This has been shown to ameliorate clinical manifestations associated with hyperandrogenism in women with PCOS . Additionally, due to its action on 5α-reductase, Teupolioside may be of interest in the prevention of hair loss in androgenetic alopecia and in the treatment of juvenile acne .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Teupolioside. For instance, the production of Teupolioside can be influenced by the conditions under which the Ajuga reptans plant cells are cultured . .
安全和危害
未来方向
属性
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O20/c1-14-24(43)27(46)32(55-34-28(47)26(45)25(44)21(12-36)51-34)35(50-14)54-31-29(48)33(49-9-8-16-3-6-18(39)20(41)11-16)52-22(13-37)30(31)53-23(42)7-4-15-2-5-17(38)19(40)10-15/h2-7,10-11,14,21-22,24-41,43-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRRSTAVRUERNC-GUTOYVNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162480 | |
| Record name | Teupolioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Teupolioside | |
CAS RN |
143617-02-1 | |
| Record name | Teupolioside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143617021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teupolioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEUPOLIOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88458S9198 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the known biological activities of teupolioside?
A: Teupolioside has demonstrated several promising biological activities in various studies. It has been shown to possess anti-inflammatory properties, effectively reducing inflammation in in vivo models of colitis [] and inhibiting pro-inflammatory mediator release from human keratinocytes []. Additionally, teupolioside exhibits antioxidant activity, protecting pig red blood cells from oxidative damage [] and mitigating oxidative stress in human skin cells exposed to UV radiation []. Research also suggests potential benefits in managing hirsutism, a condition characterized by excessive hair growth [, ]. Furthermore, teupolioside supplementation has shown positive effects on growth performance and oxidative status in piglets [, ].
Q2: How does teupolioside exert its anti-inflammatory effects?
A: While the precise mechanisms are still under investigation, studies suggest that teupolioside's anti-inflammatory action involves several pathways. It has been shown to effectively inhibit the release of reactive oxygen species (ROS) from leukocytes [], which play a significant role in inflammatory processes. Additionally, teupolioside displays potent inhibition of NF-κB and AP-1 DNA binding activity [], key transcription factors involved in regulating the expression of pro-inflammatory genes.
Q3: Are there any studies on the use of teupolioside in managing benign prostatic hyperplasia (BPH)?
A: Yes, a pilot study investigated the efficacy and safety of a fixed combination containing pollen extract and teupolioside (marketed as Xipag®) in managing lower urinary tract symptoms (LUTS) associated with BPH []. The study reported statistically significant improvements in LUTS based on the International Prostate Symptom Score (IPSS) questionnaire after three months of treatment, without any reported adverse drug reactions.
Q4: What is the impact of artificial polyploidization on teupolioside content in Ajuga reptans?
A: Research has shown that artificial polyploidization, a technique used to increase the number of chromosome sets in a plant, can significantly affect the production of secondary metabolites like teupolioside []. Specifically, tetraploid lines of Ajuga reptans, generated through artificial polyploidization, exhibited higher levels of trans-teupolioside compared to their diploid counterparts []. This finding highlights the potential of utilizing polyploidization techniques to enhance the yield of valuable compounds like teupolioside for medicinal and industrial purposes.
Q5: Can teupolioside be chemically modified to enhance its properties?
A: Yes, research has explored the enzymatic acylation of teupolioside to create novel derivatives with potentially improved characteristics []. While specific data on the modified compounds' activity and stability wasn't detailed in the provided abstracts, this approach highlights the potential for tailoring teupolioside's properties through chemical modification.
Q6: How does the antioxidant activity of teupolioside compare to other natural extracts?
A: A study compared the antioxidant capacity of teupolioside to verbascoside (from Siringa vulgaris cell cultures) and a natural Verbenaceae extract using a pig whole blood model []. Results indicated that while all tested extracts exhibited dose-dependent protection against oxidative damage, the natural Verbenaceae extract displayed significantly higher antioxidant activity than both teupolioside and verbascoside []. This difference highlights that the overall efficacy can be influenced by the presence of other synergistic compounds within natural extracts.
Q7: What are the primary analytical techniques used to quantify teupolioside?
A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and mass spectrometry (MS), is commonly employed for the identification and quantification of teupolioside in plant extracts and formulations [, ]. These techniques offer high sensitivity and selectivity, allowing for accurate measurement of teupolioside levels in complex mixtures.
Q8: Has the structure of teupolioside been fully elucidated?
A: While the provided abstracts don't provide specific spectroscopic data for teupolioside, they consistently refer to it as a phenylpropanoid glycoside [, , , , ]. This classification implies that its structure comprises a phenylpropane unit linked to one or more sugar molecules. Full structural elucidation likely involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




